(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluoro and formyl groups on the phenyl ring. The tert-butoxy-carbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Reduction: 4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential use in drug development due to its structural features.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes or receptors, modulating their activity. The fluoro and formyl groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluoro-2-formylphenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl group.
4-(3-Fluoro-2-carboxyphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Oxidized form.
4-(3-Fluoro-2-hydroxymethylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Reduced form.
Uniqueness
(S)-4-(3-Fluoro-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the fluoro and formyl groups on the phenyl ring, along with the tert-butoxy-carbonyl protecting group. These features may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21FN2O5 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2S)-4-(3-fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H21FN2O5/c1-17(2,3)25-16(24)20-8-7-19(9-14(20)15(22)23)13-6-4-5-12(18)11(13)10-21/h4-6,10,14H,7-9H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
FCGUOXXTKAKNJR-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C(=CC=C2)F)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
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